molecular formula C21H20N2O3S B5073392 N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-phenoxyacetamide

N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-phenoxyacetamide

Cat. No.: B5073392
M. Wt: 380.5 g/mol
InChI Key: JRSXLLICTQMTFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact process would depend on the starting materials chosen by the chemist. Typically, amide bonds like the one in this compound are formed through a reaction between a carboxylic acid (or a derivative of a carboxylic acid) and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The amide group could be hydrolyzed to form a carboxylic acid and an amine. The phenyl groups could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with a specific target in the body, such as a protein or enzyme. The thienyl group might be involved in pi stacking interactions with aromatic amino acids in the target protein .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of any metabolites formed in the body. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve modifying its structure to enhance its properties or reduce any side effects .

Properties

IUPAC Name

N-[3-methyl-4-[(2-phenoxyacetyl)amino]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-12-16(22-20(24)13-18-8-5-11-27-18)9-10-19(15)23-21(25)14-26-17-6-3-2-4-7-17/h2-12H,13-14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSXLLICTQMTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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